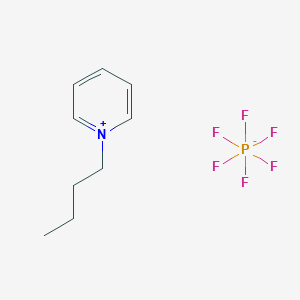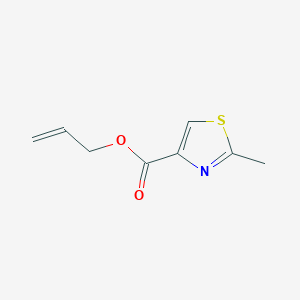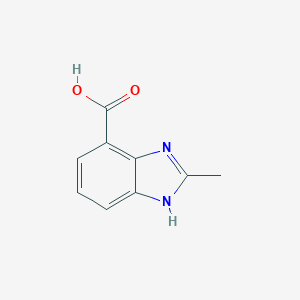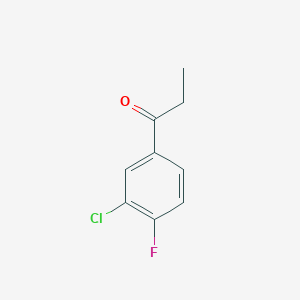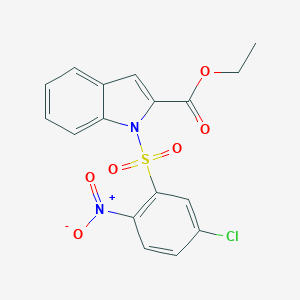
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester, also known as CNQX, is a synthetic compound that is widely used in scientific research. This compound belongs to the family of quinoxalines and is a potent antagonist of ionotropic glutamate receptors. CNQX has become an essential tool in neuroscience research due to its ability to block the activity of glutamate, which is the primary excitatory neurotransmitter in the brain.
Mechanism Of Action
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester acts as a competitive antagonist of ionotropic glutamate receptors, specifically AMPA and kainate receptors. This compound binds to the receptor site of these receptors and prevents glutamate from binding, which inhibits the activity of the receptor. This results in the inhibition of excitatory neurotransmission and the modulation of neuronal activity.
Biochemical And Physiological Effects
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has been shown to have various biochemical and physiological effects in the brain. This compound has been found to inhibit long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that is essential for learning and memory. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has also been shown to reduce the release of dopamine in the striatum, which is a brain region that is involved in reward processing and motor control.
Advantages And Limitations For Lab Experiments
The main advantage of using 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester in lab experiments is its ability to selectively block the activity of ionotropic glutamate receptors. This allows researchers to study the effects of glutamate on neuronal activity without interfering with other neurotransmitter systems. However, one limitation of using 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is that it can also block the activity of other receptors, such as NMDA receptors, at high concentrations. This can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester in scientific research. One potential application is in the study of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester has been shown to protect against neuronal damage in animal models of these diseases, suggesting that it may have therapeutic potential. Another future direction is in the development of new drugs that target ionotropic glutamate receptors. 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can serve as a starting point for the development of new compounds that have improved pharmacological properties and efficacy.
Synthesis Methods
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with 2-chloroacetyl chloride to form 2-chloro-N-(2-nitrophenyl)acetamide. This compound is then treated with sodium hydride and ethyl chloroformate to form the ethyl ester of 1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester is widely used in scientific research to study the role of glutamate and ionotropic glutamate receptors in various physiological and pathological conditions. This compound is used to block the activity of glutamate receptors in the brain, which allows researchers to study the effects of glutamate on neuronal activity, synaptic plasticity, learning, and memory.
properties
CAS RN |
173908-27-5 |
|---|---|
Product Name |
1H-Indole-2-carboxylic acid, 1-((5-chloro-2-nitrophenyl)sulfonyl)-, ethyl ester |
Molecular Formula |
C17H13ClN2O6S |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
ethyl 1-(5-chloro-2-nitrophenyl)sulfonylindole-2-carboxylate |
InChI |
InChI=1S/C17H13ClN2O6S/c1-2-26-17(21)15-9-11-5-3-4-6-13(11)19(15)27(24,25)16-10-12(18)7-8-14(16)20(22)23/h3-10H,2H2,1H3 |
InChI Key |
NTAHLHAGCGYQHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Other CAS RN |
173908-27-5 |
synonyms |
ethyl 1-(5-chloro-2-nitro-phenyl)sulfonylindole-2-carboxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



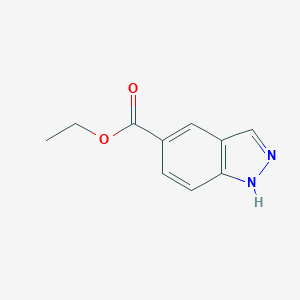
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)


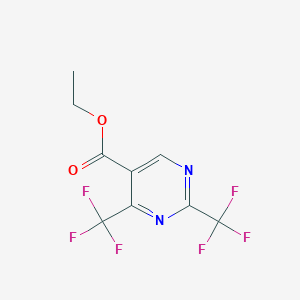
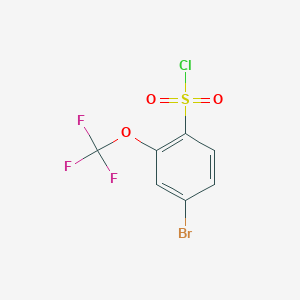
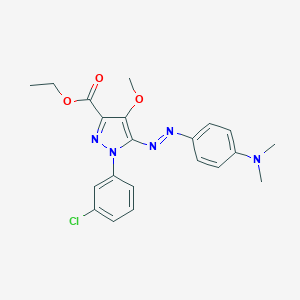
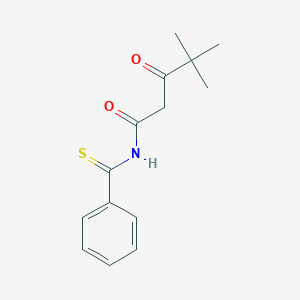
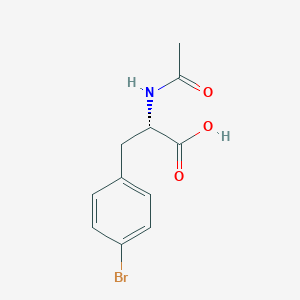
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
